1-Butylindoline-2-thione

Descripción

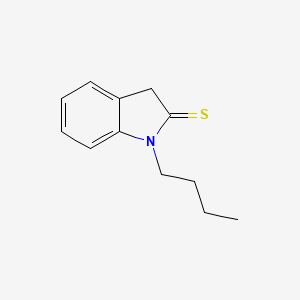

1-Butylindoline-2-thione (CAS: 112817-84-2) is a heterocyclic compound featuring a bicyclic indoline core substituted with a butyl group at the 1-position and a thione (-C=S) group at the 2-position. Its molecular formula is C₁₂H₁₅NS, with a molecular weight of 205.32 g/mol . The compound’s structure (Figure 1) combines the aromatic indole system with a sulfur-containing functional group, enabling unique electronic and steric properties.

Propiedades

Número CAS |

112817-84-2 |

|---|---|

Fórmula molecular |

C12H15NS |

Peso molecular |

205.319 |

Nombre IUPAC |

1-butyl-3H-indole-2-thione |

InChI |

InChI=1S/C12H15NS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3 |

Clave InChI |

NGMMELGMUQNMKR-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=S)CC2=CC=CC=C21 |

Sinónimos |

2H-Indole-2-thione, 1-butyl-1,3-dihydro- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison

Key Observations :

- Core Heterocycles: Indoline (bicyclic) vs. imidazolidine/imidazoline (monocyclic) vs. pyridine/benzimidazole (aromatic). The indoline system in 1-butylindoline-2-thione offers greater rigidity and extended π-conjugation compared to imidazolidine derivatives .

- Substituent Effects : The butyl group enhances lipophilicity, while hydroxyethyl (in imidazolidine) and hydroxyl (in pyrithione) increase hydrophilicity. The trifluoromethyl group in imidazoline derivatives introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound | Solubility (Polar Solvents) | Melting Point (°C) | LogP (Predicted) | Reactivity of Thione Group |

|---|---|---|---|---|

| 1-Butylindoline-2-thione | Low (non-polar solvents) | Not reported | 3.8 | Moderate nucleophilicity |

| 1-(2-Hydroxyethyl)imidazolidine-2-thione | High (water, ethanol) | 160–162 | 0.5 | High (due to H-bonding) |

| Pyrithione | Moderate (DMSO, ethanol) | 140–142 | 1.2 | High (metal chelation) |

| 1-Allyl-1H-benzimidazole-2-thione | Low (chloroform) | 105–107 | 2.5 | Reactive (allyl addition) |

Key Observations :

- Solubility : The butyl group in 1-butylindoline-2-thione reduces solubility in polar solvents compared to hydroxyethyl-substituted analogs .

- Reactivity : The thione group’s nucleophilicity varies with substituents. Pyrithione’s hydroxyl group enhances metal-binding capacity, making it effective in antimicrobial applications .

Research Findings and Case Studies

- Synthetic Routes : 1-Butylindoline-2-thione is synthesized via alkylation of indoline-2-thione, whereas pyrithione is prepared through cyclization of hydroxylamine derivatives .

- Stability : The trifluoromethylphenyl-substituted imidazoline-2-thione exhibits superior thermal stability (decomposition >250°C) compared to 1-butylindoline-2-thione, likely due to the CF₃ group’s electron-withdrawing effect .

- Biological Activity : Pyrithione’s EC₅₀ against Candida albicans is 0.5 μM, significantly lower than benzimidazole-2-thiones (EC₅₀ ~10 μM), highlighting the role of the hydroxyl group in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.